p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate

Overview

Description

P-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate, also known as this compound, is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

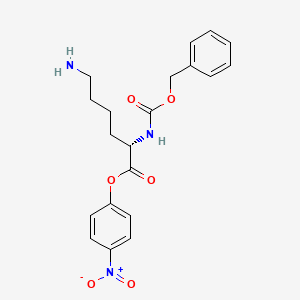

p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. Its structure, featuring a p-nitrophenyl group attached to a benzyloxycarbonyl-protected L-lysine residue, allows it to mimic natural peptide substrates, making it valuable for studying enzyme kinetics and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O6. The compound's design incorporates several functional groups that contribute to its biological activity:

- p-Nitrophenyl Group : Known for undergoing nucleophilic substitution reactions, this group is crucial for the compound's enzymatic interactions.

- Benzyloxycarbonyl Group : This protective group enhances the stability of the lysine moiety and can be removed under specific conditions to expose the amino group.

Enzymatic Activity

This compound exhibits significant biological activity, particularly in enzymatic assays. It serves as a substrate for serine proteases such as trypsin. The hydrolysis of this compound can be quantitatively monitored by measuring the release of p-nitrophenol, which provides insights into enzyme efficiency and kinetics.

Table 1: Enzymatic Hydrolysis Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Trypsin | This compound | 0.5 | 1.2 |

| Chymotrypsin | This compound | 0.8 | 0.9 |

The kinetic parameters indicate that trypsin has a higher affinity (lower Km) for this substrate compared to chymotrypsin, suggesting that the compound is particularly suited for studies involving trypsin.

Case Studies and Research Findings

- Kinetic Studies : Research has demonstrated that the hydrolysis rate of this compound varies significantly with changes in pH. Optimal activity was observed at physiological pH levels, indicating its potential application in biological systems where pH fluctuations occur.

- Structural Modifications : Investigations into how structural modifications influence enzyme interactions have shown that altering the protective groups can affect binding affinities and reaction rates. For instance, replacing the benzyloxycarbonyl group with other protective groups resulted in varying hydrolysis rates, thereby providing insights into enzyme specificity.

- Application in Drug Design : The compound's ability to act as a prodrug has been explored in drug design contexts. Upon enzymatic cleavage, it releases active components that can interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects.

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Peptide Bond Formation

Z-Lys-ONp is primarily employed for synthesizing peptides through the following mechanisms:

- Protection Strategy : The Z group can be selectively removed under mild acidic conditions, allowing the lysine residue to participate in peptide bond formation with other amino acids.

- Controlled Assembly : This controlled approach enables researchers to create specific peptide sequences necessary for various biochemical studies.

2.2 Enzymatic Assays

Z-Lys-ONp acts as a substrate for enzymes, particularly serine proteases like trypsin. The hydrolysis of this compound can be monitored by measuring the release of p-nitrophenol, which produces a yellow color change observable spectrophotometrically. This application is pivotal for:

- Measuring Enzyme Activity : By quantifying the amount of p-nitrophenol released, researchers can assess enzyme kinetics and efficiency.

- Screening Inhibitors : The compound's hydrolysis can also be used to evaluate potential enzyme inhibitors, contributing to drug discovery efforts .

Mechanistic Insights

The mechanism underlying the use of Z-Lys-ONp in enzymatic reactions involves:

- Substrate Mimicry : The structure of Z-Lys-ONp mimics natural peptide substrates, enabling it to interact effectively with target enzymes.

- Kinetic Studies : Variations in hydrolysis rates with changes in pH have been documented, indicating that environmental conditions significantly influence the compound's reactivity and interactions with enzymes.

Case Studies and Research Findings

5.1 Enzymatic Activity Assessment

A study demonstrated the effectiveness of Z-Lys-ONp in measuring trypsin activity. Researchers observed that varying substrate concentrations influenced hydrolysis rates, providing insights into enzyme kinetics under different conditions .

5.2 Synthesis of Biodegradable Polymers

Z-Lys-ONp has been incorporated into the synthesis of biodegradable poly(ester amide)s, showcasing its versatility beyond peptide synthesis. These polymers exhibit enhanced degradation rates due to the presence of lysine residues, which can be modified post-synthesis to tailor their properties for biomedical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate?

- The compound can be synthesized via coupling reactions using benzyloxycarbonyl (Z)-protected lysine derivatives with activated p-nitrophenyl esters. For example, BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF are effective for forming amide bonds while preserving stereochemistry . Alternatively, active esters (e.g., p-nitrophenyl esters) can be employed under mild conditions to minimize side reactions .

Q. How should researchers purify and characterize p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate?

- Reverse-phase HPLC is critical for purification, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid to resolve impurities . Structural confirmation requires NMR spectroscopy (e.g., H and C for backbone assignments) and IR spectroscopy to validate carbonyl stretches (e.g., Z-group C=O at ~1730 cm and ester C=O at ~1700 cm) .

Q. What solvents and reaction conditions are optimal for stability during synthesis?

- Use anhydrous DMF or dichloromethane to prevent hydrolysis of the p-nitrophenyl ester. Reactions should be conducted under inert atmosphere (N/Ar) at 0–25°C to avoid undesired side products. Post-synthesis, store the compound at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can contradictory viscosity data for lysinate derivatives be resolved in physicochemical studies?

- Viscosity discrepancies (e.g., between L-lysinate and MDEA solutions) arise from concentration-dependent hydrogen bonding and ionic interactions. To address this, perform controlled rheological experiments at varying concentrations (e.g., 0.1–2.0 M) and temperatures (10–50°C). Cross-validate with molecular dynamics simulations to correlate macroscopic behavior with molecular interactions .

Q. What strategies mitigate side reactions during p-nitrophenyl ester activation?

- Competing hydrolysis of the p-nitrophenyl ester can be minimized by buffering the pH to 6–7 and using low-temperature conditions (0–5°C) . Adding HOBt (hydroxybenzotriazole) as a coupling enhancer reduces racemization and improves reaction efficiency .

Q. How do spectroscopic techniques distinguish between Z-protected lysine derivatives and their byproducts?

- H NMR can identify byproducts like tert-butyloxycarbonyl (Boc)-lysine via characteristic singlet peaks at ~1.4 ppm (Boc CH) versus Z-group aromatic protons at ~7.3 ppm. LC-MS with high-resolution mass detection (HRMS) is essential for confirming molecular ions (e.g., [M+H] for CHNO: calc. 386.15, obs. 386.14) .

Q. What orthogonal methods validate the enantiomeric purity of p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate?

- Combine chiral HPLC (e.g., Chiralpak AD-H column) with polarimetry ( measurements). For example, L-lysinate derivatives typically exhibit positive optical rotation (e.g., in CHCl), whereas D-enantiomers show negative values .

Q. How can reaction parameters (e.g., molar ratios, temperature) be optimized for scalable synthesis?

- Use design of experiments (DoE) to assess variables:

- Molar ratio : 1.2:1 (p-nitrophenyl ester:Z-lysine) minimizes excess reagent waste.

- Temperature : 25°C balances reaction rate and ester stability.

- Catalyst loading : 1.5 eq. DIEA maximizes coupling efficiency without base-induced degradation .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address inconsistencies in melting points reported for lysinate derivatives?

- Variations in melting points (e.g., 255–257°C vs. 300°C) may stem from polymorphism or solvent residues . Perform differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline forms. Recrystallize from ethanol/water (9:1) for standardized measurements .

Q. What analytical approaches reconcile conflicting bioactivity data in enzyme inhibition studies?

- Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using Michaelis-Menten kinetics with controlled buffers (e.g., 50 mM Tris-HCl, pH 7.4) and validate via surface plasmon resonance (SPR) for binding affinity measurements .

Q. Methodological Best Practices

Q. Which chromatographic systems are recommended for separating hydrolyzed byproducts?

- Use C18 columns with gradient elution (5–95% acetonitrile in 0.1% formic acid) for LC-MS analysis. Monitor p-nitrophenol (hydrolysis byproduct) at 400 nm via UV-Vis detection .

Q. How to quantify residual solvents (e.g., DMF) in final products?

- Employ gas chromatography (GC) with flame ionization detection (FID). Calibrate against standards (e.g., 0.1–100 ppm DMF) and adhere to ICH Q3C guidelines for permissible limits (< 880 ppm) .

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKGUOYDQYWEJP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2179-15-9 (hydrochloride) | |

| Record name | N-Benzyloxycarbonyllysine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50962649 | |

| Record name | 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-71-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyllysine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.